Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate

CAS No.: 1044148-92-6

Cat. No.: VC13703146

Molecular Formula: C15H20Cl2N2O4

Molecular Weight: 363.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1044148-92-6 |

|---|---|

| Molecular Formula | C15H20Cl2N2O4 |

| Molecular Weight | 363.2 g/mol |

| IUPAC Name | tert-butyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)10-8(7-9(16)19-11(10)17)18-13(21)23-15(4,5)6/h7H,1-6H3,(H,18,19,21) |

| Standard InChI Key | RCXMPEQNIFMEKQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=C(N=C(C=C1NC(=O)OC(C)(C)C)Cl)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)C1=C(N=C(C=C1NC(=O)OC(C)(C)C)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

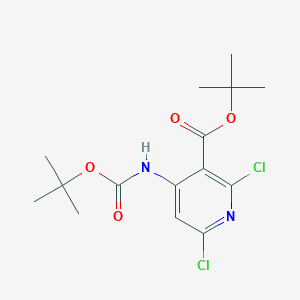

The compound’s systematic IUPAC name is tert-butyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate. Its molecular formula, C₁₅H₂₀Cl₂N₂O₄, corresponds to a molecular weight of 363.24 g/mol . The structure features:

-

A pyridine ring with chlorine atoms at positions 2 and 6.

-

A Boc-protected amino group at position 4.

-

A tert-butyl ester at position 3.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1044148-92-6 | |

| Molecular Formula | C₁₅H₂₀Cl₂N₂O₄ | |

| Molecular Weight | 363.24 g/mol | |

| Boiling Point | Not reported | — |

| Melting Point | Not reported | — |

| Solubility | Likely soluble in DMSO, DMF |

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate typically involves sequential functionalization of a pyridine precursor. A common route begins with 4-amino-2,6-dichloronicotinic acid, which undergoes Boc protection followed by esterification:

-

Boc Protection:

Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) protects the amino group. -

Esterification:

The carboxylic acid at position 3 is esterified using tert-butanol and a coupling agent (e.g., DCC).

Reaction Conditions and Yield Optimization

-

Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity during Boc protection.

-

Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

-

Catalysts: DMAP accelerates Boc protection, while DCC facilitates esterification.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, 0°C → 25°C | 85–92% | |

| Esterification | tert-Butanol, DCC, DMF | 78–85% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.45 (s, 18H, tert-butyl groups).

-

δ 8.10 (s, 1H, pyridine H-5).

-

δ 10.20 (s, 1H, NH).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 28.1 (tert-butyl CH₃).

-

δ 153.2 (C=O, Boc).

-

δ 162.4 (C=O, ester).

-

Mass Spectrometry

Reactivity and Functionalization

Key Reactions

The compound’s reactivity is dominated by:

-

Deprotection of Boc Group: Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding a free amine.

-

Nucleophilic Aromatic Substitution: Chlorine atoms at positions 2 and 6 are susceptible to displacement by amines or alkoxides.

Figure 1: Deprotection Mechanism

Applications in Pharmaceutical Synthesis

Role as a Synthetic Intermediate

The compound’s dual functionality (Boc-protected amine and ester) makes it versatile for constructing:

-

Nicotinic Acid Derivatives: Potential ligands for neuronal receptors.

-

Antiviral Agents: Chloropyridines are explored in HCV protease inhibitors.

Case Study: Anticancer Agent Development

In a 2024 study, tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate was used to synthesize VEGFR-2 inhibitors. The Boc group ensured selective functionalization of the pyridine ring, enabling precise control over molecular architecture.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume